molecular formula C23H20FN3O3S2 B2661717 N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252919-17-7

N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2661717
CAS RN: 1252919-17-7
M. Wt: 469.55
InChI Key: CKNCXDLTUQJJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies on chemical modifications of sulfazecin and related compounds have shown that these modifications can result in derivatives with potent antimicrobial activities against gram-negative bacteria. For instance, derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid synthesized from related precursors demonstrated enhanced antimicrobial efficacy, particularly against Pseudomonas aeruginosa and β-lactamase-producing bacteria. This suggests that chemical compounds with similar structures could be explored for their antimicrobial properties and potential applications in combating bacterial infections (Kishimoto et al., 1984).

Radioligand Development for PET Imaging

The development of radioligands for positron emission tomography (PET) imaging is another area of research that utilizes compounds with fluorobenzyl groups. For example, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, aimed at imaging histamine H3 receptors, demonstrates the utility of fluorobenzyl components in creating potential PET imaging agents. This highlights the potential for N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide to serve as a scaffold for the development of novel PET imaging agents targeting specific receptors in clinical studies (Iwata et al., 2000).

Antiviral Research

Research into novel hepatitis B inhibitors highlights the exploration of compounds with similar structural motifs for antiviral purposes. A study on the synthesis, structural analysis, and molecular docking of a compound structurally related to N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide revealed it as a new inhibitor of hepatitis B with nanomolar inhibitory activity in vitro. This points to the potential of such compounds in the development of new antiviral drugs (Ivashchenko et al., 2019).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-30-18-4-2-3-16(11-18)13-27-22(29)21-19(9-10-31-21)26-23(27)32-14-20(28)25-12-15-5-7-17(24)8-6-15/h2-11H,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNCXDLTUQJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.